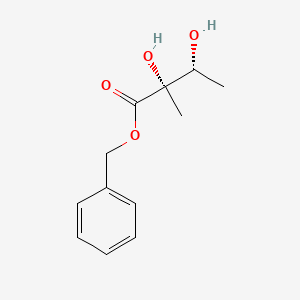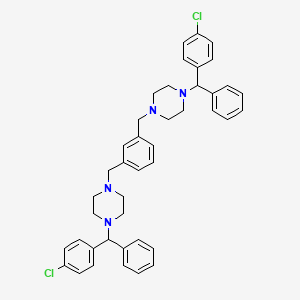
(E,E)-Farnesol 11,11,11,12,12,12-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E,E)-Farnesol 11,11,11,12,12,12-d6 is a deuterated form of farnesol, a naturally occurring sesquiterpene alcohol. This compound is characterized by the replacement of hydrogen atoms with deuterium at specific positions, which makes it useful in various scientific studies, particularly in the field of mass spectrometry and metabolic research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-Farnesol 11,11,11,12,12,12-d6 typically involves the deuteration of farnesol. This process can be achieved through catalytic hydrogenation using deuterium gas. The reaction conditions often include the use of a palladium or platinum catalyst under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to obtain the compound in high purity. The deuterated compound is then subjected to rigorous quality control measures to ensure its suitability for research and industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
(E,E)-Farnesol 11,11,11,12,12,12-d6 undergoes various chemical reactions, including:
Oxidation: This reaction can convert farnesol into farnesal or farnesoic acid.
Reduction: Farnesol can be reduced to farnesane.
Substitution: Halogenation reactions can introduce halogen atoms into the farnesol molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products
Oxidation: Farnesal, farnesoic acid.
Reduction: Farnesane.
Substitution: Halogenated farnesol derivatives.
Applications De Recherche Scientifique
(E,E)-Farnesol 11,11,11,12,12,12-d6 has a wide range of applications in scientific research:
Chemistry: Used as a standard in mass spectrometry for the study of metabolic pathways and the identification of metabolites.
Biology: Investigated for its role in cell signaling and its potential effects on cellular processes.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the synthesis of fragrances and as an intermediate in the production of other chemical compounds.
Mécanisme D'action
The mechanism of action of (E,E)-Farnesol 11,11,11,12,12,12-d6 involves its interaction with cellular membranes and enzymes. Farnesol is known to modulate the activity of certain enzymes involved in lipid metabolism and cell signaling pathways. The deuterated form allows for detailed studies of these interactions using techniques like nuclear magnetic resonance (NMR) and mass spectrometry.
Comparaison Avec Des Composés Similaires
Similar Compounds
Farnesol: The non-deuterated form, widely studied for its biological activities.
Geraniol: Another sesquiterpene alcohol with similar properties but different structural features.
Nerolidol: A related compound with distinct applications in the fragrance industry.
Uniqueness
(E,E)-Farnesol 11,11,11,12,12,12-d6 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical studies. This makes it particularly valuable in research settings where detailed molecular analysis is required.
Propriétés
Numéro CAS |
166447-71-8 |
|---|---|
Formule moléculaire |
C₁₅H₂₀D₆O |
Poids moléculaire |
228.4 |
Synonymes |
(2E,6E)-3,7-Dimethyl-11-(methyl-d3)-2,6,10-dodecatrien-12,12,12-d3-1-ol; (E,E)-3,7-Dimethyl-11-(methyl-d3)-2,6,10-dodecatrien-12,12,12-d3-1-ol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





